molecular formula C7H7BrFN B2657338 5-(Bromomethyl)-2-fluoro-3-methylpyridine CAS No. 1260812-39-2

5-(Bromomethyl)-2-fluoro-3-methylpyridine

Cat. No.: B2657338
CAS No.: 1260812-39-2
M. Wt: 204.042
InChI Key: KKNYKCLYPUDOKK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-fluoro-3-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, fluoro, and methyl groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-fluoro-3-methylpyridine typically involves the bromination of 2-fluoro-3-methylpyridine. This can be achieved through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, forming corresponding substituted pyridine derivatives.

    Oxidation: The compound can be oxidized to form 5-(Bromomethyl)-2-fluoro-3-pyridinecarboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the bromomethyl group can yield 2-fluoro-3-methylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, sodium thiolate, and alkoxide ions. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: 5-(Bromomethyl)-2-fluoro-3-pyridinecarboxylic acid.

    Reduction: 2-fluoro-3-methylpyridine.

Scientific Research Applications

5-(Bromomethyl)-2-fluoro-3-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-fluoro-3-methylpyridine involves its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The bromomethyl group acts as a leaving group, facilitating the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is crucial for its role in the synthesis of various biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-fluoro-3-methylpyridine
  • 5-(Iodomethyl)-2-fluoro-3-methylpyridine
  • 2-Fluoro-3-methylpyridine

Uniqueness

5-(Bromomethyl)-2-fluoro-3-methylpyridine is unique due to the presence of both bromomethyl and fluoro substituents on the pyridine ring. This combination imparts distinct reactivity patterns, making it a valuable intermediate in the synthesis of complex molecules. The bromomethyl group is more reactive than the chloromethyl group, allowing for more efficient nucleophilic substitution reactions.

Properties

IUPAC Name

5-(bromomethyl)-2-fluoro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNYKCLYPUDOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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